molecular formula C20H20N4O4S B13377128 3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13377128
M. Wt: 412.5 g/mol
InChI Key: USSNNBVKYCZLET-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolo-thiadiazoles This compound is characterized by the presence of two methoxy-substituted phenyl groups and a triazolo-thiadiazole core

Preparation Methods

The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with various biological targets.

    Materials Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: Researchers have explored its use in studying enzyme inhibition and receptor binding due to its structural complexity and functional groups.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolo-thiadiazoles and methoxy-substituted phenyl derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

The uniqueness of this compound lies in its triazolo-thiadiazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

6-(2,3-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H20N4O4S/c1-25-14-9-8-12(10-16(14)27-3)11-17-21-22-20-24(17)23-19(29-20)13-6-5-7-15(26-2)18(13)28-4/h5-10H,11H2,1-4H3

InChI Key

USSNNBVKYCZLET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)OC)OC)OC

Origin of Product

United States

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